2-Amino-6-hydroxybenzoic acid

Description

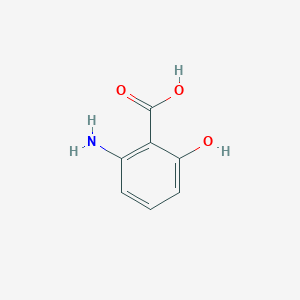

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSDRHVOBLQYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539881 | |

| Record name | 2-Amino-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-62-4 | |

| Record name | 2-Amino-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid, is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. Its unique substitution pattern on the benzene ring imparts specific chemical and physical properties that are of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and proposed biological activities. The information is compiled from various sources and is intended to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source/Reference |

| IUPAC Name | This compound | PubChem CID: 13409833 |

| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | PubChem CID: 13409833 |

| CAS Number | 567-62-4 | PubChem CID: 13409833 |

| Molecular Formula | C₇H₇NO₃ | PubChem CID: 13409833 |

| Molecular Weight | 153.14 g/mol | PubChem CID: 13409833 |

| Appearance | Solid, Light Brown to Brown | [1] |

| Melting Point | 148 °C | [1] |

| Boiling Point (Predicted) | 352.2 ± 32.0 °C | [1] |

| Density (Predicted) | 1.491 g/cm³ | [1] |

Solubility and Acidity

| Property | Value | Remarks | Source/Reference |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Quantitative data in common solvents is not readily available. | [1] |

| pKa (Predicted) | 3.30 ± 0.25 | This predicted value pertains to the carboxylic acid proton. Experimental values for the amino and hydroxyl groups are not readily available for this specific isomer. For the related 5-aminosalicylic acid, the pKa values are approximately 3.0 (COOH), 6.0 (-NH3+), and 13.9 (-OH). | [1][2][3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the three different functional groups.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carboxylic carbon, and the carbons attached to the amino and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H stretch (hydroxyl): A broad band is expected in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amino): One or two sharp bands may appear in the region of 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.

-

C-O stretch (hydroxyl and carboxylic acid): Bands in the region of 1210-1320 cm⁻¹ are anticipated.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 153. The fragmentation pattern will be influenced by the presence of the amino, hydroxyl, and carboxylic acid groups. Common fragmentation pathways for aromatic carboxylic acids involve the loss of H₂O (m/z 135), CO (m/z 125), and COOH (m/z 108). The amino and hydroxyl groups will also influence the fragmentation, potentially leading to characteristic losses.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following protocols are adapted from established methods for its isomers and related compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound (Adapted from a protocol for a 5-aminosalicylic acid prodrug)

This synthetic route is a multi-step process starting from a commercially available precursor.

Workflow for the Synthesis of this compound

Caption: A proposed synthetic workflow for this compound.

Materials:

-

2-Hydroxy-6-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a pressure reactor, dissolve 2-Hydroxy-6-nitrobenzoic acid in methanol.

-

Carefully add 10% Palladium on carbon to the solution under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.

Disclaimer: This is an adapted protocol and requires optimization for safety and yield.

HPLC Analysis of this compound (Adapted from a method for aminosalicylic acid isomers)

This method is suitable for the separation and quantification of this compound.

Workflow for HPLC Analysis

Caption: A general workflow for the HPLC analysis of this compound.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. An isocratic or gradient elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 300 nm).

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been extensively studied. However, based on its structural similarity to other aminosalicylates like 5-aminosalicylic acid (5-ASA or Mesalazine), a well-known anti-inflammatory drug, a hypothetical mechanism of action and metabolic pathway can be proposed.

Proposed Mechanism of Action

It is hypothesized that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory signaling pathways. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes and/or the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5]

Hypothetical Signaling Pathway

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

Proposed Metabolic Pathway

In the body, aminosalicylates are primarily metabolized through N-acetylation. It is proposed that this compound would undergo a similar metabolic fate.[1][5]

Hypothetical Metabolic Pathway

Caption: A proposed metabolic pathway for this compound.

Stability and Storage

This compound is a solid that should be stored in a cool, dry place, away from light.[1] It is incompatible with strong oxidizing agents. Stability studies under various conditions (e.g., pH, temperature, light) are recommended to establish its shelf-life and degradation profile in different formulations.

Conclusion

This technical guide provides a summary of the known and predicted chemical properties of this compound. While there are gaps in the experimental data for this specific isomer, the information compiled from related compounds offers a valuable starting point for researchers. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties, which will be crucial for its potential development as a therapeutic agent.

References

- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of 5-aminosalicylic acid on 6-thioguanosine phosphate metabolite levels: a prospective study in patients under steady thiopurine therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-hydroxybenzoic Acid (CAS: 567-62-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid or 6-hydroxyanthranilic acid. This document consolidates critical information regarding its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and potential biological activities, with a focus on its relevance in drug discovery and development.

Chemical and Physical Properties

This compound is a multifaceted organic compound possessing both an amino and a hydroxyl group on the benzoic acid scaffold. These functional groups contribute to its unique chemical reactivity and potential for biological interactions. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 567-62-4 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | [1] |

| Appearance | Gray to Pale-yellow to Yellow-brown Solid | |

| Melting Point | 148 °C | |

| Purity | 97% | |

| InChI Key | UZSDRHVOBLQYCX-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)O)C(=O)O)N | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from 2-aminophenol, as depicted in the workflow below.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

This hypothetical protocol is based on established procedures for the Kolbe-Schmitt reaction with phenols and aminophenols.[2][3][4]

Materials:

-

2-Aminophenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., toluene or xylene)

-

High-pressure autoclave reactor

Procedure:

-

Formation of Sodium 2-Aminophenoxide: In a round-bottom flask, dissolve 2-aminophenol in a suitable anhydrous solvent. Stoichiometrically add sodium hydroxide pellets or a concentrated solution while stirring. The mixture is heated under reflux to form the sodium salt of 2-aminophenol, with the removal of water, for instance, by azeotropic distillation. The resulting anhydrous sodium 2-aminophenoxide is then dried under vacuum.

-

Carboxylation: The dried sodium 2-aminophenoxide is transferred to a high-pressure autoclave. The reactor is sealed and purged with nitrogen before being pressurized with carbon dioxide to approximately 100 atm. The mixture is then heated to around 125-150 °C with vigorous stirring for several hours.

-

Work-up and Isolation: After cooling the reactor to room temperature, the pressure is carefully released. The solid product is dissolved in water. The aqueous solution is then acidified with dilute sulfuric acid or hydrochloric acid to a pH of approximately 3-4.

-

Precipitation: The acidification will cause the this compound to precipitate out of the solution. The precipitate is collected by filtration.

Experimental Protocol: Purification

The crude product can be purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol or an ethanol/water mixture

-

Activated carbon

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.

-

Add a small amount of activated carbon to the hot solution to decolorize it.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds and standard spectroscopic correlation tables.[5][6][7][8]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~8-9 | br s | 1H | -OH |

| ~7.2-7.4 | t | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~6.3-6.5 | d | 1H | Ar-H |

| ~4-6 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~150-155 | C-OH |

| ~145-150 | C-NH₂ |

| ~125-130 | Ar-CH |

| ~110-115 | Ar-CH |

| ~105-110 | Ar-C (adjacent to both functional groups) |

| ~100-105 | Ar-CH |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | N-H stretch | Primary Amine |

| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3200 | O-H stretch | Phenol |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1600, 1470 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Phenol, Carboxylic Acid |

| ~1250 | C-N stretch | Aromatic Amine |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 135), COOH (m/z = 108), and CO (m/z = 125). A GC-MS spectrum is noted as being available in the PubChem database.[1]

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited, its structural similarity to other aminosalicylic acids and hydroxybenzoic acids suggests several potential therapeutic applications and mechanisms of action.

Anti-inflammatory Activity

Derivatives of salicylic acid are well-known for their anti-inflammatory properties.[9] The structurally related 5-aminosalicylic acid (Mesalazine) is a first-line treatment for inflammatory bowel disease.[10] The proposed mechanisms for aminosalicylates include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

SIRT5 Inhibition

Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5), a class III histone deacetylase.[11][12] SIRT5 is involved in regulating various metabolic pathways, and its dysregulation has been implicated in cancer. One study identified a derivative of 2-hydroxybenzoic acid with an IC₅₀ of 26.4 ± 0.8 μM against SIRT5.[12] This suggests that this compound could serve as a scaffold for the development of novel SIRT5 inhibitors for cancer therapy.

Caption: Potential inhibitory action on the SIRT5 enzyme.

Nrf2 Signaling Pathway Activation

Hydroxybenzoic acids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating this pathway, this compound could potentially offer protection against oxidative stress-related diseases.

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Applications in Drug Development

The presence of three reactive sites (amino, hydroxyl, and carboxylic acid groups) makes this compound a versatile building block for the synthesis of more complex molecules and libraries of compounds for drug screening. Its potential as an anti-inflammatory agent, a scaffold for enzyme inhibitors, and an activator of cytoprotective pathways makes it a compound of significant interest for further investigation in the fields of oncology, immunology, and neurodegenerative diseases.

Conclusion

This compound is a promising chemical entity with a rich potential for applications in drug discovery and development. While further research is needed to fully elucidate its biological activities and mechanisms of action, the available data on related compounds provide a strong rationale for its investigation as a lead compound for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. asianpubs.org [asianpubs.org]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sciencetechindonesia.com [sciencetechindonesia.com]

- 11. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-hydroxybenzoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxybenzoic acid, a molecule of interest in various scientific domains. This document collates its synonyms, key quantitative data, and available experimental methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical Identity and Synonyms

This compound is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. A thorough understanding of its nomenclature is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound [1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 567-62-4 |

| Common Synonyms | 6-Hydroxyanthranilic acid, 6-Aminosalicylic acid |

| Other Names | Benzoic acid, 2-amino-6-hydroxy- |

| UNII | NEB3NFJ5HM |

| PubChem CID | 13409833 |

| DSSTox Substance ID | DTXSID60539881 |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Experimental Protocols

Synthetic Approach: A Generalized Protocol

The synthesis of aminohydroxybenzoic acids often involves the introduction of functional groups onto a benzene ring through a series of electrophilic aromatic substitution and functional group interconversion reactions. A potential, though unverified, synthetic route could involve the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine and subsequent hydroxylation.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthetic workflow for this compound.

Analytical Methodologies

The characterization and quantification of this compound would typically employ a combination of spectroscopic and chromatographic techniques.

3.2.1. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C=O functional groups.[3][4] The spectrum for the related 2-aminobenzoic acid shows characteristic peaks that can be used for comparison.[5][6]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of its functional groups.[1][7]

3.2.2. Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) would be the method of choice for the separation, identification, and quantification of this compound in various matrices.

Biological Activity and Signaling Pathways

The biological activities of many hydroxybenzoic acid isomers have been investigated, revealing a range of effects including antioxidant and anti-inflammatory properties.[8][9] However, specific data on the biological activity and signaling pathways of this compound are limited in publicly available literature.

Research on related compounds, such as other aminobenzoic acid derivatives, has indicated potential anti-inflammatory and analgesic properties.[10] The mechanism of action for many hydroxybenzoic acids involves the modulation of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[11]

Illustrative Signaling Pathway (General for Hydroxybenzoic Acids):

Caption: Generalized anti-inflammatory signaling pathway for hydroxybenzoic acids.

Applications in Drug Development

Given the known biological activities of related compounds, this compound represents a scaffold of interest for the development of novel therapeutic agents, particularly in the areas of inflammation and pain management. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

This technical guide has summarized the currently available information on this compound. While a comprehensive set of experimental data remains to be fully established in the public domain, this document provides a foundational resource for researchers and professionals. The structural similarity to other biologically active aminobenzoic and hydroxybenzoic acids suggests that further investigation into the synthesis, characterization, and biological evaluation of this compound is a promising avenue for future research and drug discovery efforts.

References

- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. instanano.com [instanano.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylic acid - Wikipedia [en.wikipedia.org]

The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Amino-6-hydroxybenzoic Acid in Microorganisms

A deep dive into the hypothetical biosynthetic routes of a novel aromatic compound, offering insights for researchers, scientists, and drug development professionals.

The biosynthesis of aromatic compounds in microorganisms is a rich field of study, providing access to a vast array of molecules with significant biological activities. While the production of many hydroxybenzoic and aminobenzoic acids is well-understood, the biosynthetic pathway to 2-amino-6-hydroxybenzoic acid remains unelucidated. This technical guide explores the potential biosynthetic pathways of this intriguing molecule, drawing upon established enzymatic reactions and known microbial metabolic capabilities. This document serves as a foundational resource for researchers aiming to explore and potentially engineer the microbial production of this compound.

Postulated Biosynthetic Pathways

Based on the known biosynthesis of structurally related aromatic compounds from the central metabolite chorismate, two primary hypothetical pathways for the formation of this compound are proposed. Both pathways leverage common precursors in microbial metabolism: 2-aminobenzoic acid (anthranilic acid) and 2-hydroxybenzoic acid (salicylic acid).

Hypothetical Pathway 1: Late-Stage Hydroxylation of an Amino Precursor

This pathway postulates the initial formation of 2-aminobenzoic acid from chorismate, followed by a subsequent hydroxylation event at the C6 position.

Hypothetical Pathway 2: Late-Stage Amination of a Dihydroxy Precursor

This alternative pathway involves the initial synthesis of a dihydroxybenzoic acid intermediate, followed by an amination step to yield the final product.

Key Enzymatic Steps and Supporting Evidence

While direct evidence for enzymes catalyzing the final steps of these hypothetical pathways is currently lacking, a substantial body of literature on analogous reactions supports their feasibility.

Precursor Biosynthesis

The initial steps of both proposed pathways, leading to the formation of anthranilic acid and salicylic acid, are well-characterized in numerous microorganisms.

Table 1: Enzymes Involved in Precursor Biosynthesis

| Enzyme | EC Number | Reaction | Organism(s) |

| Anthranilate Synthase | 4.1.3.27 | Chorismate + L-glutamine → Anthranilate + Pyruvate + L-glutamate | Escherichia coli, Pseudomonas aeruginosa, Corynebacterium glutamicum |

| Isochorismate Synthase | 5.4.4.2 | Chorismate ⇌ Isochorismate | Escherichia coli, Pseudomonas aeruginosa, Arabidopsis thaliana |

| Isochorismate Pyruvate Lyase | 4.2.99.21 | Isochorismate → Salicylate + Pyruvate | Pseudomonas aeruginosa |

Hypothetical Transformation Steps

The critical, yet unconfirmed, steps in the proposed pathways involve specific hydroxylation and amination reactions.

2.2.1. Putative 2-Aminobenzoate-6-hydroxylase (Pathway 1)

The direct hydroxylation of anthranilic acid at the C6 position would require a highly specific hydroxylase. Aromatic amino acid hydroxylases are known to catalyze the hydroxylation of aromatic rings.[1] For instance, anthranilate hydroxylase from Aspergillus niger catalyzes the dihydroxylation of anthranilate to 2,3-dihydroxybenzoic acid, demonstrating that the anthranilate ring is accessible to enzymatic hydroxylation.[2][3] While a 6-hydroxylase for anthranilate has not been identified, the existence of various positional-specific hydroxylases in microbial metabolism suggests that such an enzyme could exist or be engineered.

2.2.2. Putative 2-Hydroxybenzoate-6-hydroxylase and 2,6-Dihydroxybenzoate Aminotransferase (Pathway 2)

This pathway hinges on two speculative enzymatic activities. First, a hydroxylase that can convert salicylic acid to 2,6-dihydroxybenzoic acid. While not extensively studied, 2,6-dihydroxybenzoic acid is a known metabolite in some organisms.[4] Second, an aminotransferase that can specifically aminate 2,6-dihydroxybenzoic acid at the C2 position. Aromatic aminotransferases are a well-known class of enzymes that catalyze the transfer of an amino group to a keto acid, but their action on dihydroxybenzoic acids is not well documented.

Quantitative Data on Related Enzymes

While no quantitative data exists for the putative enzymes in the hypothetical pathways, kinetic parameters for the well-characterized precursor-forming enzymes provide a baseline for understanding the potential flux through these pathways.

Table 2: Kinetic Parameters of Precursor Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |

| Anthranilate Synthase (TrpEG) | Streptomyces venezuelae | Chorismate | 8.2 ± 0.2 | 0.57 ± 0.02 |

| Glutamine | 840 ± 50 | |||

| Isochorismate Synthase 1 (AtICS1) | Arabidopsis thaliana | Chorismate | 41.5 | 0.645 |

| Isochorismate Synthase 2 (AtICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 0.283 |

| Isochorismate Pyruvate Lyase (PchB) | Pseudomonas aeruginosa | Isochorismate | - | - |

Experimental Protocols

To investigate the proposed biosynthetic pathways, the following experimental protocols for assaying the activity of the key enzyme classes can be adapted.

General Experimental Workflow

The general workflow for identifying and characterizing the enzymes in the proposed pathways would involve heterologous expression of candidate genes followed by in vitro and in vivo assays.

Anthranilate Synthase Assay

Principle: The activity of anthranilate synthase can be measured by monitoring the formation of anthranilate from chorismate and glutamine. Anthranilate is fluorescent, which allows for a sensitive continuous assay.[5]

Protocol:

-

Prepare a reaction mixture containing 50 mM Tricine buffer (pH 8.0), 10 mM MgCl₂, 50 mM (NH₄)₂SO₄ (if using ammonia as the amino donor), and the enzyme preparation.

-

Initiate the reaction by adding chorismate and L-glutamine to final concentrations of 1-100 µM and 5 mM, respectively.

-

Monitor the increase in fluorescence at an excitation wavelength of ~312 nm and an emission wavelength of ~395 nm.

-

Alternatively, the reaction can be stopped, and the products can be analyzed by HPLC.

Isochorismate Synthase Assay

Principle: The conversion of chorismate to isochorismate can be monitored by HPLC. The isochorismate produced can also be converted to salicylic acid by the addition of an isochorismate pyruvate lyase, and the resulting salicylic acid can be quantified by fluorescence.[6][7]

Protocol (HPLC-based):

-

Incubate the enzyme with 1 mM barium chorismate in a buffer containing 100 mM Tris (pH 7.7), 10% glycerol, 10 mM MgCl₂, and 1 mM DTT at 30°C for a defined period.

-

Stop the reaction and filter the sample.

-

Analyze the formation of isochorismate and the consumption of chorismate by reverse-phase HPLC with UV detection at 280 nm.

Isochorismate Pyruvate Lyase Assay

Principle: The activity of isochorismate pyruvate lyase is determined by measuring the formation of the fluorescent product, salicylate, from isochorismate.[8]

Protocol:

-

Prepare a reaction mixture containing the enzyme and isochorismate in a suitable buffer.

-

Monitor the increase in fluorescence of salicylate (excitation ~305 nm, emission ~407 nm).

-

An orthogonal assay can be used to measure the production of pyruvate using a lactate dehydrogenase-coupled absorbance-based assay.[8]

Aromatic Hydroxylase Assay

Principle: The activity of a putative hydroxylase can be determined by monitoring the consumption of the substrate (e.g., 2-aminobenzoic acid or 2-hydroxybenzoic acid) and the formation of the hydroxylated product using HPLC with a diode array detector.

Protocol:

-

Prepare a reaction mixture containing the purified enzyme, the aromatic substrate, a reducing agent (typically NADPH or NADH), and a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

-

Analyze the reaction mixture by reverse-phase HPLC to quantify the substrate and product.

Aromatic Aminotransferase Assay

Principle: The activity of an aminotransferase can be assayed by measuring the formation of the amino-product from a keto-precursor or the reverse reaction. A colorimetric method can be employed for high-throughput screening.[9][10]

Protocol (Colorimetric):

-

Prepare a reaction mixture containing the enzyme, the aromatic substrate (e.g., 2,6-dihydroxybenzoic acid), an amino donor (e.g., L-glutamate or L-aspartate), and pyridoxal phosphate (PLP) as a cofactor in a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and use a specific colorimetric reagent that reacts with the product to generate a colored compound that can be measured spectrophotometrically.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms presents an exciting and unexplored area of research. The hypothetical pathways outlined in this guide, based on established enzymatic principles, provide a solid foundation for future investigations. The identification and characterization of the putative hydroxylase and aminotransferase enzymes are the critical next steps. Success in this endeavor will not only elucidate a novel biosynthetic pathway but also open up possibilities for the metabolic engineering of microorganisms for the sustainable production of this and other valuable aromatic compounds for the pharmaceutical and chemical industries. The detailed protocols and compiled data herein are intended to empower researchers to embark on this challenging but potentially rewarding scientific journey.

References

- 1. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthranilate hydroxylase from Aspergillus niger: new type of NADPH-linked nonheme iron monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthranilate hydroxylase from Aspergillus niger: evidence for the participation of iron in the double hydroxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Expanding the results of a high throughput screen against an isochorismate-pyruvate lyase to enzymes of a similar scaffold or mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Role of Benzoic Acid Derivatives in Plant Metabolism: A Technical Guide Focused on Dihydroxybenzoic Acids

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Plants synthesize a vast arsenal of secondary metabolites to navigate their complex environments, with benzoic acid and its derivatives playing a pivotal role in defense and signaling. While salicylic acid is a well-established phytohormone central to plant immunity, the functions of its hydroxylated catabolites, the dihydroxybenzoic acids (DHBAs), are an emerging field of study. This technical guide addresses the current understanding of these molecules, with a particular focus on the significant knowledge gap surrounding 2,6-dihydroxybenzoic acid (2,6-DHBA). It is important to note that a comprehensive search of the scientific literature yielded negligible information on the role of 2-amino-6-hydroxybenzoic acid in plant metabolism. Therefore, this document will focus on its structurally similar and more extensively studied, albeit still enigmatic, counterpart, 2,6-DHBA, and its isomers. We provide a framework for future research by detailing established experimental protocols and presenting available data to facilitate the investigation of these and other novel benzoic acid derivatives.

Introduction: The Centrality of Benzoic Acids in Plant Defense

Benzoic acid and its derivatives are fundamental secondary metabolites in the plant kingdom, acting as both precursors to a wide array of compounds and as critical signaling molecules.[1] The most prominent of these is salicylic acid (2-hydroxybenzoic acid), a phytohormone that orchestrates both local and systemic acquired resistance (SAR), conferring long-lasting, broad-spectrum immunity against a variety of pathogens.[1] The bioactivity of salicylic acid is meticulously regulated through its synthesis, catabolism, and conjugation. A key catabolic pathway involves the hydroxylation of salicylic acid to form dihydroxybenzoic acids (DHBAs).[1] Emerging evidence suggests that these derivatives are not merely inactive byproducts but may possess their own distinct biological functions, adding another layer of complexity to the plant's defense signaling network.[1]

This guide will synthesize the current knowledge of benzoic acid biosynthesis and signaling in the context of plant immunity, detail the known functions of the DHBA isomers 2,3-DHBA and 2,5-DHBA, and explore the largely unknown territory of 2,6-DHBA.

Biosynthesis of Benzoic Acid Derivatives in Plants

The biosynthesis of benzoic acid in plants primarily occurs through the phenylpropanoid pathway, starting with the deamination of the amino acid L-phenylalanine.[2] This multi-step process, occurring in different cellular compartments, leads to the formation of trans-cinnamic acid, which is then further converted to benzoic acid via CoA-dependent or -independent pathways.[2] Salicylic acid itself can be synthesized from benzoic acid. The subsequent hydroxylation of salicylic acid results in the formation of various dihydroxybenzoic acid isomers.

The Dihydroxybenzoic Acid Isomers: Knowns and Unknowns

2,3-DHBA and 2,5-DHBA: Modulators of Salicylic Acid Homeostasis

Research has established that 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid) are key catabolites of salicylic acid.[1] Their roles appear to be in fine-tuning the plant immune response.[1] For instance, gentisic acid has been shown to inhibit the oxidation of low-density lipoproteins and the formation of cholesterol ester hydroperoxides in human plasma, suggesting a potential role in mitigating oxidative stress, a common feature of plant-pathogen interactions.[3] In some plant species, these isomers can accumulate to significant levels upon pathogen challenge and may contribute to the overall defense response, either directly through antimicrobial activity or indirectly by modulating salicylic acid signaling.

2,6-Dihydroxybenzoic Acid: An Enigma in Plant Defense

In stark contrast to its isomers, there is a significant dearth of scientific literature detailing a specific role for 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid) in plant metabolism or defense.[1] While its structural similarity to salicylic acid suggests the potential for bioactivity, preliminary studies on its general chemical properties have indicated relatively weak biological activity, such as in DPPH radical scavenging and microbial growth inhibition, when compared to other DHBA isomers.[1] This suggests that if 2,6-DHBA does have a role in plant defense, it is likely to be highly specific, transient, or mediated through a mechanism distinct from direct antimicrobial or broad antioxidant activities.[1] The biosynthetic pathway for 2,6-DHBA in plants has not been clearly defined, further complicating its study.[1]

Quantitative Data on Dihydroxybenzoic Acids in Plants

Quantitative data on the endogenous levels of DHBAs in plant tissues is crucial for understanding their physiological relevance. However, such data is often specific to the plant species, tissue type, and the nature of the stress applied. The following table summarizes representative data on the antioxidant activities of various DHBAs from in vitro studies, which can provide an initial indication of their potential biological activities. Direct quantitative measurements of 2,6-DHBA in plant tissues are not widely reported in the literature.

| Compound | Antioxidant Activity (DPPH Assay, IC50 in µg/mL)[3] | Antioxidant Activity (ABTS Assay, TEAC in mM)[3] |

| 2,3-Dihydroxybenzoic Acid | 2.8 ± 0.1 | 2.1 ± 0.1 |

| 2,5-Dihydroxybenzoic Acid | 3.5 ± 0.2 | 1.9 ± 0.1 |

| 2,6-Dihydroxybenzoic Acid | > 100 | 0.4 ± 0.0 |

| 3,4-Dihydroxybenzoic Acid | 3.1 ± 0.1 | 2.2 ± 0.1 |

| Gallic Acid (3,4,5-THB) | 1.9 ± 0.1 | 2.9 ± 0.1 |

| Table 1: Comparative in vitro antioxidant activities of dihydroxybenzoic acid isomers. The data for 2,6-DHBA suggests lower radical scavenging activity in these specific assays compared to its isomers. |

Experimental Protocols for the Investigation of Benzoic Acid Derivatives

To facilitate further research into the roles of 2,6-DHBA and other novel benzoic acid derivatives, this section provides detailed methodologies for their extraction, quantification, and functional analysis in plants.

Quantification of 2,6-Dihydroxybenzoic Acid in Plant Tissues via HPLC

This protocol is adapted for the analysis of phenolic acids from plant material.[1]

A. Sample Preparation:

-

Harvest approximately 100 mg of plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder.

-

Add 1 mL of 90% methanol and vortex vigorously.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 0.5 mL of 100% methanol, vortex, centrifuge as before, and combine the supernatants.

-

Evaporate the combined solvent to dryness under a vacuum.

-

Resuspend the dried extract in 200 µL of the initial mobile phase for HPLC analysis.

B. HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength optimized for DHBAs (e.g., 296 nm).

-

Quantification: Based on a standard curve generated with a pure standard of 2,6-dihydroxybenzoic acid.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the analysis of changes in the expression of genes potentially involved in the biosynthesis or signaling pathways of DHBAs.[1]

A. RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue at desired time points after treatment (e.g., with 2,6-DHBA, a pathogen, or an elicitor) and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

B. qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, gene-specific primers (for target genes and a reference gene), and a suitable SYBR Green master mix.

-

Perform the PCR in a real-time PCR thermal cycler.

-

Analyze the data using the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to the reference gene.[1]

In Vitro Pathogen Growth Inhibition Assay

This assay determines the direct antimicrobial activity of the compound of interest.[1]

-

Prepare a liquid or solid growth medium appropriate for the test pathogen (e.g., a fungus or bacterium).

-

Amend the medium with various concentrations of 2,6-dihydroxybenzoic acid (dissolved in a suitable solvent, with a solvent-only control).

-

Inoculate the medium with a standardized amount of the pathogen (e.g., a spore suspension or bacterial culture).

-

Incubate under optimal growth conditions.

-

Assess pathogen growth over time by measuring colony diameter (for fungi on solid media) or optical density (for bacteria in liquid media).

-

Calculate the concentration that inhibits growth by 50% (IC50) to determine the compound's antimicrobial potency.

Future Research Directions and Conclusion

The role of dihydroxybenzoic acids in plant defense is a rapidly evolving field. While 2,3-DHBA and 2,5-DHBA are recognized as important catabolites of salicylic acid that help to fine-tune the plant immune response, the function of 2,6-DHBA remains a significant knowledge gap.[1] Its structural similarity to salicylic acid warrants further investigation into its potential bioactivity. The lack of a clearly defined biosynthetic pathway in plants is a major hurdle that needs to be addressed.

Future research should focus on:

-

Identifying the biosynthetic pathway of 2,6-DHBA in plants: This could involve screening for enzymes that can hydroxylate salicylic acid at the 6th position.

-

Comprehensive profiling of DHBA isomers in various plant species under different stress conditions: This will help to establish correlations between the accumulation of specific isomers and particular stress responses.

-

Investigating the interaction of 2,6-DHBA with known defense signaling components: Does it interact with the salicylic acid receptor NPR1 or other signaling proteins?[1]

-

Elucidating the downstream effects of 2,6-DHBA application: Does it induce the expression of pathogenesis-related genes or other defense markers?

References

- 1. benchchem.com [benchchem.com]

- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-hydroxybenzoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 2-Amino-6-hydroxybenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various organic chemistry routes. A common strategy involves the modification of commercially available precursors through reactions such as nitration, reduction, and functional group interconversion.

General Synthetic Protocol for this compound:

A plausible, though less documented, synthetic route to this compound can be envisioned starting from readily available precursors. One such pathway could involve the following conceptual steps:

-

Nitration: Introduction of a nitro group onto a suitable benzoic acid precursor.

-

Hydroxylation: Introduction of a hydroxyl group. The order of nitration and hydroxylation may vary depending on the starting material and directing group effects.

-

Reduction: Conversion of the nitro group to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation.

For instance, the synthesis of 2,6-dihydroxybenzoic acid has been achieved through the enzymatic carboxylation of resorcinol.[1]

Synthesis of Benzothiazole Derivatives:

A frequently explored class of derivatives is the 2-aminobenzothiazoles. A general procedure for their synthesis involves the reaction of a substituted aminobenzoate with potassium thiocyanate and bromine in acetic acid.[2]

Detailed Synthetic Protocol for Methyl 4-((tert-Butoxycarbonyl)amino)-2-hydroxybenzoate:

This protocol describes the protection of the amino group of methyl 4-amino-2-hydroxybenzoate, a common step in the synthesis of more complex derivatives.

-

Materials: Methyl 4-amino-2-hydroxybenzoate, di-tert-butyl dicarbonate (Boc₂O), ethyl acetate, water, 1 M HCl, brine, sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of methyl 4-amino-2-hydroxybenzoate (9.57 g, 57.3 mmol), add di-tert-butyl dicarbonate (13.8 g, 63.0 mmol).

-

Stir the mixture at 70 °C for 48 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate (100 mL) and water. Separate the phases.

-

Wash the organic phase with 1 M HCl (3 x 40 mL) and brine (3 x 40 mL).

-

Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography using an ethyl acetate/hexane (1:7) eluent to yield the desired product.[2]

-

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminobenzoic acid derivatives as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression and the inhibition of enzymes crucial for tumor growth.

PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by targeting components of this pathway.[3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various 2-aminobenzoic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| HB5 | 1,2,4 Triazole derivative | HepG2 (Liver) | Low µM range | [3] |

| Compound 21 | 2-Aminobenzothiazole-chalcone | Various tumor cells | 10.34 - 12.14 | [2] |

| Compound 54 | 2-Aminobenzothiazole | MCF-7 (Breast) | 1.03 nM (PI3Kα inhibition) | [2] |

| Compound 27 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [4] |

| Compound 28 | 2-amino-thiazole-5- carboxylic acid phenylamide | HT29 (Colon) | 0.63 | [4] |

| Acrylamide–PABA analog 4j | Acrylamide-p-aminobenzoic acid hybrid | MCF-7 (Breast) | 1.83 | [5] |

| 2A3CB | 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | 5 (at 48h) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Materials: Cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[7]

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Certain hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[8]

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses.[9][10] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.[11]

References

- 1. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal [mdpi.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on <i>p</i>-Hydroxybenzoic Acid on Rheumatoid Arthritis Via Inhibiting NF-κB/caspase-1 Signaling Pathway [chinjmap.com]

Spectroscopic and Structural Elucidation of 2-Amino-6-hydroxybenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-hydroxybenzoic acid (Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ).[1][2] Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data, supported by established principles and data from structurally related compounds. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. This data is derived from computational predictions and analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4] For this compound, the predicted ¹H and ¹³C NMR data in a common solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.5 - 9.5 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~7.0 - 7.2 | Triplet | 1H | Aromatic H |

| ~6.1 - 6.3 | Doublet | 1H | Aromatic H |

| ~5.9 - 6.1 | Doublet | 1H | Aromatic H |

| ~4.5 - 5.5 | Broad Singlet | 2H | Amino (-NH₂) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carboxylic Acid Carbon (-C OOH) |

| ~158.0 | Aromatic Carbon (-C -OH) |

| ~150.0 | Aromatic Carbon (-C -NH₂) |

| ~132.0 | Aromatic Carbon (-C H) |

| ~110.0 | Aromatic Carbon (-C -COOH) |

| ~108.0 | Aromatic Carbon (-C H) |

| ~102.0 | Aromatic Carbon (-C H) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H stretching (Amino group) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic acid) |

| ~3200 | Medium, Broad | O-H stretching (Phenolic group) |

| ~1680 | Strong | C=O stretching (Carboxylic acid) |

| 1600 - 1450 | Medium - Strong | C=C stretching (Aromatic ring) |

| ~1580 | Medium | N-H bending (Amino group) |

| ~1300 | Medium | C-O stretching (Phenol) |

| 1300 - 1200 | Medium | C-N stretching (Aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[8][9][10]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-OH]⁺ or [M-NH₃]⁺ |

| 108 | High | [M-COOH]⁺ |

| 91 | Moderate | [C₆H₅N]⁺ |

| 80 | Moderate | [C₅H₄O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the molecular structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) inside an NMR tube.[3] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain the final spectrum. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.

-

Alternatively, the thin solid film method can be used, where the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[11]

-

Instrumentation: A benchtop Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is commonly used.

-

Data Acquisition:

-

First, collect a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and collect the sample spectrum.

-

The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups in the molecule should then be identified.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]

-

Further dilute this stock solution with the same solvent or a solvent mixture to a final concentration in the range of 10-100 µg/mL.[12]

-

If any solid particles are present, the solution must be filtered before analysis to prevent blockages in the instrument.[12]

-

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental formula.

-

Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to form charged droplets. In EI, the sample is vaporized and bombarded with a high-energy electron beam.[8]

-

The resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. amherst.edu [amherst.edu]

- 6. webassign.net [webassign.net]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Biological activity of 2-Amino-6-hydroxybenzoic acid

An In-depth Technical Guide to the Biological Activity of 2-Amino-6-hydroxybenzoic Acid and its Isomeric Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of this compound is scarce in publicly available literature. This guide provides a comprehensive overview of its chemical properties and contextualizes its potential biological activities through a detailed examination of its isomers and related hydroxybenzoic acids, for which substantial research exists. The information on related compounds is intended to provide a framework for potential research directions and should not be interpreted as established activities of this compound.

Introduction

This compound, also known as 6-aminosalicylic acid, is an aromatic organic compound with the molecular formula C₇H₇NO₃[1][2]. It is a positional isomer of the well-known therapeutic agents 4-aminosalicylic acid (an antitubercular drug) and 5-aminosalicylic acid (mesalazine, an anti-inflammatory drug). While its isomers have been extensively studied and are used clinically, this compound remains largely uncharacterized from a biological standpoint. This guide aims to bridge this knowledge gap by summarizing its known chemical properties and inferring its potential biological activities through a comparative analysis with its structurally related and biologically active counterparts.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for any investigation into its biological potential.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | [1] |

| CAS Number | 567-62-4 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 148 °C | [3] |

| Boiling Point | 352.2 °C (Predicted) | [3] |

| InChI Key | UZSDRHVOBLQYCX-UHFFFAOYSA-N | [1][2] |

Potential Biological Activities (Inferred from Related Compounds)

The biological activities of aminosalicylic acids and hydroxybenzoic acids are significantly influenced by the position of the amino and hydroxyl groups on the benzoic acid ring.

Anti-inflammatory Activity

5-Aminosalicylic Acid (5-ASA): A Paradigm of Aminosalicylate Anti-inflammatory Action

5-ASA is the active moiety of sulfasalazine and is a first-line treatment for inflammatory bowel disease (IBD)[4][5]. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and cell proliferation[4][6].

Potential Relevance to this compound:

Given the structural similarity, it is plausible that this compound could also interact with PPAR-γ. However, the different positioning of the functional groups would likely alter the binding affinity and subsequent biological response. Experimental validation is necessary to confirm any such activity.

Signaling Pathway of 5-ASA

Caption: 5-ASA signaling pathway in anti-inflammation.

Antimicrobial Activity

Hydroxybenzoic acids are known to possess antimicrobial properties[7][8]. For instance, 4-hydroxybenzoic acid has demonstrated activity against both Gram-positive and Gram-negative bacteria[9]. The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Potential Relevance to this compound:

The presence of both hydroxyl and amino groups on the aromatic ring of this compound suggests it could exhibit antimicrobial effects. The specific spectrum of activity would depend on its ability to penetrate microbial cell walls and interact with intracellular targets.

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant properties. They can act as free radical scavengers and chelators of metal ions involved in oxidative stress[10][11]. The antioxidant capacity is often correlated with the number and position of hydroxyl groups[12].

Potential Relevance to this compound:

This compound possesses a phenolic hydroxyl group, which could confer antioxidant activity. Its efficacy would be comparable to other monohydroxybenzoic acids, although the presence of the amino group might modulate this activity.

Enzyme Inhibition

Various derivatives of hydroxybenzoic acid have been shown to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases, and acetylcholinesterase[13][14]. For example, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase[15].

Potential Relevance to this compound:

The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. Its potential to interact with the active sites of various enzymes warrants further exploration.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following experimental protocols, adapted from studies on related compounds, can serve as a starting point.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity[9].

Workflow:

Caption: Agar well diffusion assay workflow.

Methodology:

-

Microbial Culture Preparation: Inoculate a suitable broth with the test microorganism and incubate to achieve a standardized cell density.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Uniformly spread the microbial culture over the surface of the agar plates.

-

Well Creation: Aseptically create wells of a defined diameter in the agar.

-

Compound Application: Add a specific concentration of the this compound solution to each well. A solvent control and a positive control (a known antibiotic) should be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common method to determine the free radical scavenging activity of a compound[12].

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a microplate, mix the DPPH solution with the test compound or standard solutions. A blank containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as cyclooxygenase or lipoxygenase[14].

Workflow:

Caption: General enzyme inhibition assay workflow.

Methodology:

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and various concentrations of the inhibitor (this compound).

-

Pre-incubation: In a suitable buffer, pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the consumption of the substrate over time. This is often done using a spectrophotometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a key aspect of its potential development as a therapeutic agent. Various synthetic routes have been explored for related compounds. For example, 2-amino-6-nitrobenzoic acid can be prepared from 2-halo-6-nitrobenzoic acid through a copper-catalyzed amination reaction[16]. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has also been described, providing a versatile platform for creating new bioactive molecules[17].

Conclusion and Future Directions

While this compound is currently understudied, its structural relationship to well-established drugs and biologically active compounds suggests that it is a promising candidate for further investigation. The inferred potential for anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibiting activities provides a strong rationale for future research.

Key research areas to be addressed include:

-

In vitro screening: A comprehensive screening of this compound against a panel of biological targets, including inflammatory mediators, microbial strains, and key enzymes.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to optimize biological activity and pharmacokinetic properties.

-

In vivo studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

The systematic exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents with unique pharmacological profiles.

References

- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. chembk.com [chembk.com]

- 4. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]